![molecular formula C32H45NO5 B1259457 Gymnodimine B](/img/structure/B1259457.png)
Gymnodimine B
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Overview
Description
Gymnodimine B is a natural product found in Gymnodinium with data available.
Scientific Research Applications
Alzheimer Disease Research
Gymnodimine B has shown promise in the field of neurodegenerative disease research. A study highlighted its potential in treating Alzheimer's disease. Long-term exposure to gymnodimine in cortical neurons decreased amyloid-beta accumulation and levels of hyperphosphorylated tau protein, suggesting a role in addressing key pathologies of Alzheimer's disease (Alonso et al., 2011).
Molecular Structure Studies
Understanding the structure of gymnodimine B is critical for its application in scientific research. Gymnodimine B was isolated from marine dinoflagellates and identified through NMR spectroscopy and mass spectrometry, showing structural similarities with gymnodimine but with specific differences at certain carbon positions (Miles et al., 2000).
Neurotoxicity and Nicotinic Acetylcholine Receptor Studies
The neurotoxic potential of gymnodimine B and its mechanism of action have been a subject of interest. A study on gymnodimines' interaction with muscular and neuronal nicotinic acetylcholine receptor subtypes revealed high affinity, providing insights into its neurotoxicity and potential for developing tests for accurate detection in shellfish (Kharrat et al., 2008).
Synthetic Studies for Marine Toxins
Synthetic studies of gymnodimine B contribute to understanding its chemical properties and potential applications. These studies involve synthesizing key fragments of gymnodimine, such as the tetrahydrofuran and spirocyclic imine fragments, using reactions like asymmetric anti-aldol and Diels-Alder reactions (Yang et al., 2000).
Biosensing and Detection Applications
Research on gymnodimine B has led to developments in biosensing applications. For instance, the selection and optimization of DNA aptamers against gymnodimine-A, a related compound, for biosensing applications, illustrate the potential for detecting marine biotoxins efficiently (Zhang et al., 2022).
Enantioselective Synthesis
The enantioselective synthesis of gymnodimine B is crucial for its application in pharmaceuticals and research. Studies have focused on creating specific molecular structures, such as the azaspiro[5.5]undec-8-ene system, which is significant for gymnodimine synthesis (Tsujimoto et al., 2002).
Toxicity Studies
Understanding the toxicity of gymnodimine B is essential for its safe application in research. Studies have been conducted to determine its acute toxicity in mice, which is crucial for assessing its safety profile (Munday et al., 2004).
properties
Product Name |
Gymnodimine B |
---|---|
Molecular Formula |
C32H45NO5 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(2S)-2-[(1S,3S,11R,16S,17E,19S,22S,24R)-3,19-dihydroxy-15,18,24-trimethyl-2-methylidene-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-6,14,17-trien-14-yl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C32H45NO5/c1-18-16-25-21(4)24(28-17-20(3)31(36)38-28)11-13-32(25)12-6-14-33-29(32)10-9-27(35)22(5)30-19(2)15-23(37-30)7-8-26(18)34/h16-17,19,23,25-28,30,34-35H,5-15H2,1-4H3/b18-16+/t19-,23+,25+,26+,27+,28+,30+,32+/m1/s1 |
InChI Key |
QVXVRMLMEOIRPY-UFQMMXIBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@@H](/C(=C/[C@H]3C(=C(CC[C@@]34CCCN=C4CC[C@@H](C(=C)[C@H]1O2)O)[C@@H]5C=C(C(=O)O5)C)C)/C)O |
Canonical SMILES |
CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC(C(=C)C1O2)O)C5C=C(C(=O)O5)C)C)C)O |
synonyms |
gymnodimine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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